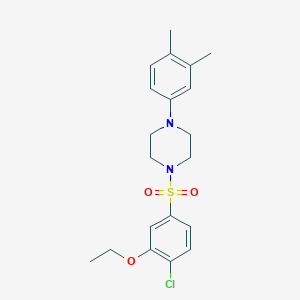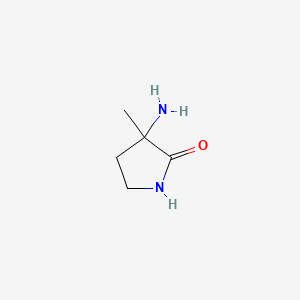
1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine involves the inhibition of certain enzymes and receptors in the body. It has been found to exhibit significant activity against various enzymes such as acetylcholinesterase, monoamine oxidase, and tyrosine kinase. In addition, it has also been found to exhibit activity against certain receptors such as the dopamine receptor and the serotonin receptor.
Biochemical and physiological effects:
1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has been found to exhibit various biochemical and physiological effects in the body. It has been found to exhibit significant antioxidant activity, which can help protect the body against oxidative stress. In addition, it has also been found to exhibit significant anti-inflammatory activity, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, which makes it a popular choice for researchers. However, one of the limitations is that it can be quite expensive to synthesize, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine. One of the future directions is to study its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, further research is needed to fully understand its mechanism of action and its effects on the body. Finally, there is also a need to explore its potential use as a diagnostic tool for detecting certain diseases.
Conclusion:
In conclusion, 1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is a chemical compound that has significant potential for various applications in the scientific community. Its synthesis method is reliable and efficient, and it has been extensively studied for its potential use in medicinal chemistry, neuroscience, and pharmacology. Further research is needed to fully understand its mechanism of action and its effects on the body, and to explore its potential use as a therapeutic agent and diagnostic tool.
Métodos De Síntesis
The synthesis of 1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with 4-(3,4-dimethylphenyl)piperazine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography. This synthesis method has been reported in various research articles and has been found to be reliable and efficient.
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. It has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has also been studied for its potential use as a diagnostic tool for detecting certain diseases.
Propiedades
IUPAC Name |
1-(4-chloro-3-ethoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c1-4-26-20-14-18(7-8-19(20)21)27(24,25)23-11-9-22(10-12-23)17-6-5-15(2)16(3)13-17/h5-8,13-14H,4,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOGRZGAGXWYIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-(1-amino-2-cyanoethylidene)amino]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B2365724.png)






![4-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2365735.png)

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2365739.png)
![5-{1-[(4-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365740.png)
![2-Chloro-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]propanamide](/img/structure/B2365741.png)
![2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2365744.png)
![4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2365747.png)